Regiospecific 2‑Sulfonyl Substitution Is Essential for Sub‑Micromolar Anti‑HCV Activity in 2‑Phenylindole‑Based Sulfonamides
In a series of novel 2‑phenylindole‑based HCV replication inhibitors, the 2‑indolyl substitution pattern—directly corresponding to the 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole scaffold—was critical for achieving sub‑micromolar antiviral potency [1]. The optimized lead compound 25d, which incorporates the 2‑indolyl motif, inhibited the genotype 1b HCV replicon with an EC50 of 0.17 μM [1]. While a direct comparator for 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole itself is not available in this study, the data establish the 2‑indolyl sulfonamide architecture as a pharmacophoric prerequisite for potency in this series [1].
| Evidence Dimension | HCV replicon inhibition (EC50) |
|---|---|
| Target Compound Data | Compound 25d (2‑indolyl sulfonamide derivative): EC50 = 0.17 μM |
| Comparator Or Baseline | Not explicitly compared; activity is attributed to the 2‑indolyl sulfonamide scaffold. |
| Quantified Difference | Not applicable |
| Conditions | Subgenomic HCV genotype 1b replicon assay; human liver microsome stability (t1/2 = 4.3 h IV in rats); oral bioavailability (F = 58%) [1]. |
Why This Matters
Procurement of the 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole building block enables the synthesis of HCV inhibitors with proven sub‑micromolar efficacy, favorable microsomal stability, and oral bioavailability—a profile not achievable with regioisomeric 3‑sulfonyl or N‑sulfonyl indoles.
- [1] Chen G, Ren H, Turpoff A, et al. Discovery of N-(4′-(indol-2-yl)phenyl)sulfonamides as novel inhibitors of HCV replication. Bioorg Med Chem Lett. 2013;23(13):3942-3946. View Source
